molecular formula C18H27NO5S B2655992 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797893-74-3

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2655992
CAS No.: 1797893-74-3
M. Wt: 369.48
InChI Key: CHYDRYKKKISMJL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic piperidine derivative characterized by a 3,4-dimethoxybenzoyl group at the 1-position and a 2-methylpropanesulfonyl (isobutylsulfonyl) moiety at the 4-position of the piperidine ring. This compound’s structural features—such as the electron-rich aromatic benzoyl group and the sulfonyl substituent—suggest possible interactions with central nervous system (CNS) targets, including histamine H3 receptors, which are implicated in cognitive and neurodegenerative diseases like Alzheimer’s .

Synthesis routes for analogous piperidine derivatives often involve reductive amination or nucleophilic substitution. For example, sodium borohydride has been used to reduce intermediates in the synthesis of structurally related 1-[1-(3,4-dimethoxybenzoyl)-ethyl]-4-[quinazolinon-3-yl]-piperidine derivatives .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-13(2)12-25(21,22)15-7-9-19(10-8-15)18(20)14-5-6-16(23-3)17(11-14)24-4/h5-6,11,13,15H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDRYKKKISMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxybenzoyl group: This step often involves acylation reactions using 3,4-dimethoxybenzoyl chloride in the presence of a base.

    Attachment of the 2-methylpropanesulfonyl group: This is usually done through sulfonylation reactions using 2-methylpropanesulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promising results in preclinical studies as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, it has been noted for its inhibitory effects on kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), both implicated in tumor angiogenesis and proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of signaling pathways that promote cell division and survival in cancer cells. By inhibiting RTKs, it may prevent the activation of downstream signaling cascades that lead to tumor growth .

Pharmacological Applications

Neurological Disorders
Research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could be explored further for therapeutic interventions .

Anti-inflammatory Properties
There is evidence suggesting that 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine can exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Research Applications

In Vitro Studies
This compound serves as a valuable tool in laboratory settings for studying cellular mechanisms related to cancer and inflammation. Its ability to selectively inhibit certain kinases allows researchers to dissect complex signaling pathways and understand disease mechanisms better .

Case Studies
Several case studies have documented the efficacy of this compound in animal models, showcasing its potential to reduce tumor size and improve survival rates in treated subjects. These studies highlight the importance of further clinical trials to assess its safety and efficacy in humans .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAnticancer therapyInhibition of receptor tyrosine kinases
PharmacologyNeurological disordersNeuroprotective effects
Anti-inflammatory treatmentModulation of inflammatory pathways
ResearchIn vitro studies on cellular mechanismsDissection of signaling pathways
Case studies on efficacyReduction of tumor size in animal models

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Key Structural Features of Compared Compounds

Compound Name 1-Position Substituent 4-Position Substituent Primary Bioactivity Source
Target Compound 3,4-Dimethoxybenzoyl 2-Methylpropanesulfonyl Potential H3 antagonism Synthesis-based
Patent Derivative () Heterocyclyl-carbonyl 4-(Heterocyclylalkoxy)phenyl Histamine H3 antagonism Patent
Piperine Piperoyl group N/A Bioavailability enhancement Natural
Quinazolinone Derivative () 3,4-Dimethoxybenzoyl-ethyl Quinazolinon-3-yl Multi-target CNS activity Synthetic

Table 2. Physicochemical and Pharmacokinetic Properties

Property Target Compound Patent Derivative () Piperine Quinazolinone Derivative ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8–3.5 1.5–2.0 ~3.0–3.8
Solubility Low (sulfonyl group) Moderate (heterocyclic alkoxy) Very low Low (quinazolinone)
Metabolic Stability High (sulfonyl resistance) Moderate Low (amide hydrolysis) Moderate

Research Findings and Implications

  • Receptor Selectivity : The 3,4-dimethoxybenzoyl group in the target compound may mimic catecholamine structures, enhancing interactions with CNS receptors compared to heterocyclic carbonyl groups in patent derivatives .
  • Sulfonyl Group Impact : The 2-methylpropanesulfonyl moiety likely improves metabolic stability over ester or amide-containing derivatives (e.g., piperine), which are prone to hydrolysis .
  • Synthetic Feasibility : The use of sodium borohydride in analogous syntheses () suggests scalable routes for the target compound, though sulfonyl group introduction may require additional optimization.

Biological Activity

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and cytotoxic effects, particularly in cancer research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H21NO3S\text{C}_{15}\text{H}_{21}\text{N}\text{O}_3\text{S}
  • Molecular Weight : 303.39 g/mol
  • Chemical Classification : Piperidine derivative

Synthesis

The synthesis of this compound involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(2-methylpropanesulfonyl)piperidine. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane to facilitate the acylation process.

Cytotoxicity Studies

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that:

  • Cytotoxic assays reveal that the compound exhibits selective toxicity towards several human tumor cell lines, including leukemia and breast cancer cells.
  • IC50 values (the concentration required to inhibit cell growth by 50%) were determined in comparative studies against known cytotoxic agents like melphalan.
Cell LineIC50 (µM)Reference
L1210 (leukemia)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The proposed mechanism of action for this class of compounds includes:

  • DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : The piperidine structure may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various piperidine derivatives. The results indicated that compounds with similar structures to this compound showed promising results against breast and lung cancer cell lines.

  • Findings : The compound demonstrated significant cytotoxicity with a viability rate below 70% at concentrations as low as 5 µM in breast cancer cells .

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